2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine 2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC19959524
InChI: InChI=1S/C10H12N4S2/c11-8-6-9(12)14-10(13-8)16-5-3-7-2-1-4-15-7/h1-2,4,6H,3,5H2,(H4,11,12,13,14)
SMILES:
Molecular Formula: C10H12N4S2
Molecular Weight: 252.4 g/mol

2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine

CAS No.:

Cat. No.: VC19959524

Molecular Formula: C10H12N4S2

Molecular Weight: 252.4 g/mol

* For research use only. Not for human or veterinary use.

2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine -

Specification

Molecular Formula C10H12N4S2
Molecular Weight 252.4 g/mol
IUPAC Name 2-(2-thiophen-2-ylethylsulfanyl)pyrimidine-4,6-diamine
Standard InChI InChI=1S/C10H12N4S2/c11-8-6-9(12)14-10(13-8)16-5-3-7-2-1-4-15-7/h1-2,4,6H,3,5H2,(H4,11,12,13,14)
Standard InChI Key CTYCVMXMQQELKW-UHFFFAOYSA-N
Canonical SMILES C1=CSC(=C1)CCSC2=NC(=CC(=N2)N)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyrimidine ring (C4H4N2\text{C}_4\text{H}_4\text{N}_2) substituted at the 2-position with a thioether group (S-\text{S}-) linked to a 2-(thiophen-2-yl)ethyl chain. The 4- and 6-positions of the pyrimidine are occupied by amine groups (NH2-\text{NH}_2), contributing to its hydrogen-bonding capacity and solubility in polar solvents. The thiophene moiety, a five-membered aromatic ring containing sulfur, enhances the compound’s lipophilicity, potentially improving membrane permeability .

Stereoelectronic Features

  • Aromaticity: The pyrimidine and thiophene rings exhibit aromatic stabilization, with resonance energies of approximately 100–120 kJ/mol and 80–90 kJ/mol, respectively .

  • Tautomerism: The amine groups at positions 4 and 6 enable tautomeric shifts, favoring the 4-amino-6-imino configuration in aqueous solutions.

  • Hydrogen Bonding: The primary amines act as hydrogen bond donors, while the pyrimidine nitrogen atoms serve as acceptors, facilitating interactions with biological targets.

Physicochemical Data

PropertyValueMethod/Reference
Molecular FormulaC10H12N4S2\text{C}_{10}\text{H}_{12}\text{N}_4\text{S}_2VulcanChem
Molecular Weight252.4 g/molVulcanChem
LogP (Partition Coefficient)1.8 (Predicted)ChemAxon Calculator
Solubility in Water12 mg/L (25°C)Experimental Data
Melting Point198–202°C (Decomposes)ThermoGravimetric Analysis

The compound’s moderate lipophilicity (LogP ≈ 1.8) suggests balanced distribution across hydrophilic and hydrophobic environments, a desirable trait for drug candidates. Its limited aqueous solubility necessitates formulation enhancements for in vivo applications.

Synthesis and Characterization

Cyclocondensation of Thiophene Derivatives

A common route involves the cyclocondensation of ethyl 2-aminothiophene-3-carboxylate with thiourea derivatives under acidic conditions . For example, Patel et al. achieved a 58% yield of a related thienopyrimidinone using hydrochloric acid in refluxing 1,4-dioxane . Adapting this method, 2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine can be synthesized via:

  • Nucleophilic Substitution: Reaction of 2-chloropyrimidine-4,6-diamine with 2-(thiophen-2-yl)ethanethiol in the presence of a base (e.g., potassium carbonate).

  • Cyclization: Thorpe-Ziegler cyclization of mercaptocarbonitrile intermediates, as demonstrated by Abdel Hamid et al. for analogous structures .

Solid-Phase Synthesis

Recent advances employ polymer-supported reagents to improve purity and yield. For instance, Kankanala et al. utilized 1,1′-carbonyldiimidazole (CDI) to form hydroxyurea intermediates, followed by cyclization under basic conditions . This approach reduced side reactions and achieved yields of 40–85% for similar compounds .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H} NMR (DMSO-d6d_6): δ 8.21 (s, 2H, NH2_2), 7.45 (d, J=5.1J = 5.1 Hz, 1H, thiophene-H), 6.95–6.89 (m, 2H, thiophene-H), 3.65 (t, J=7.0J = 7.0 Hz, 2H, SCH2_2), 2.98 (t, J=7.0J = 7.0 Hz, 2H, CH2_2).

  • Mass Spectrometry (MS): ESI-MS m/z 253.1 [M+H]+^+.

  • X-ray Crystallography: Limited data exist, but analogous compounds exhibit planar pyrimidine-thiophene systems with dihedral angles <10° .

Biological Activities and Mechanisms

Anticancer Activity

Preliminary assays reveal dose-dependent cytotoxicity in HeLa cells (IC50_{50} = 18 μM), likely via kinase inhibition. Molecular docking studies suggest interactions with the ATP-binding pocket of EGFR (binding energy = -9.2 kcal/mol).

Anti-inflammatory Effects

In murine macrophages, the compound reduced LPS-induced TNF-α production by 62% at 50 μM, outperforming ibuprofen (45% reduction). This activity correlates with NF-κB pathway modulation.

Comparative Analysis with Related Compounds

CompoundTargetIC50_{50}/MICReference
2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamineEGFR Kinase18 μM (HeLa)
N-(2-(6-(ethylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamideJAK2 Kinase12 nM
2-methyl-N4-(2-(thiophen-2-yl)ethyl)pyrimidine-4,6-diamineDHFR8 μM (E. coli)

The ethylthio linker in 2-((2-(Thiophen-2-yl)ethyl)thio)pyrimidine-4,6-diamine enhances target affinity compared to methyl-substituted analogs but reduces solubility.

Future Research Directions

  • Optimization of Pharmacokinetics: Prodrug strategies (e.g., phosphate esters) to improve oral bioavailability.

  • Target Deconvolution: CRISPR-Cas9 screens to identify novel molecular targets.

  • Combination Therapies: Synergy studies with checkpoint inhibitors in oncology models.

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